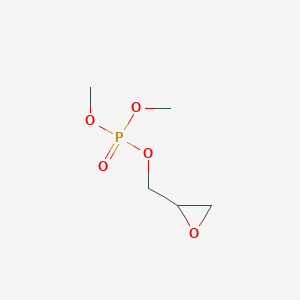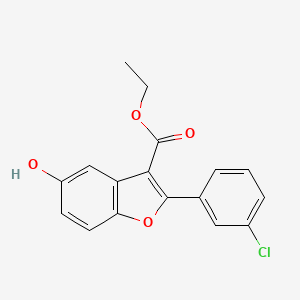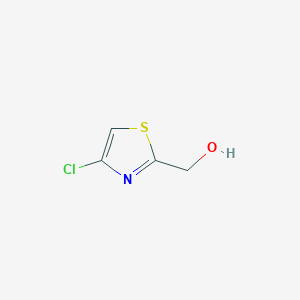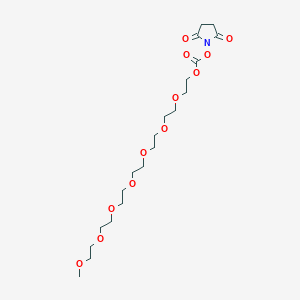
Dimethyl (Oxiran-2-ylmethyl) Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (Oxiran-2-ylmethyl) Phosphate is an organic compound characterized by the presence of an oxirane (epoxide) ring and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (Oxiran-2-ylmethyl) Phosphate can be synthesized through the reaction of dimethyl phosphite with epichlorohydrin. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (Oxiran-2-ylmethyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted oxiranes, and various phosphate derivatives .
Scientific Research Applications
Dimethyl (Oxiran-2-ylmethyl) Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxy resins and other polymeric materials.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (Oxiran-2-ylmethyl) Phosphate involves the interaction of the oxirane ring with nucleophiles. The ring-opening reaction is a key step, leading to the formation of various derivatives. The phosphate group can also participate in phosphorylation reactions, which are important in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (Oxiran-2-ylmethyl) Phosphonate
- Dimethyl (Oxiran-2-ylmethyl) Phosphine Oxide
- Dimethyl (Oxiran-2-ylmethyl) Phosphorothioate
Uniqueness
Dimethyl (Oxiran-2-ylmethyl) Phosphate is unique due to its combination of an oxirane ring and a phosphate group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C5H11O5P |
|---|---|
Molecular Weight |
182.11 g/mol |
IUPAC Name |
dimethyl oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C5H11O5P/c1-7-11(6,8-2)10-4-5-3-9-5/h5H,3-4H2,1-2H3 |
InChI Key |
MREWAUSBIJUHJY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)


![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)






![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)


![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
